molecular formula C8H10IN3 B1242959 Iobenguane i-124 CAS No. 119159-02-3

Iobenguane i-124

Numéro de catalogue B1242959
Numéro CAS: 119159-02-3
Poids moléculaire: 272.09 g/mol
Clé InChI: PDWUPXJEEYOOTR-JMWSGNKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iobenguane I-124 is a radioconjugate composed of the positron-emitting radioisotope iodine I 124 labeled to iobenguane, the synthetic aralkylguanidine analogue of the neurotransmitter norepinephrine (NE), with potential diagnostic imaging applications upon positron emitting tomography (PET) or computed tomography (CT). Upon administration, iobenguane I-124 is taken up and accumulates in the granules of adrenal medullary chromaffin cells and in the pre-synaptic granules of adrenergic neurons in a manner almost identical with that of NE. In turn, tumor cells can be imaged upon PET or CT.

Applications De Recherche Scientifique

Evolution and Expansion of Applications Iobenguane, also known as metaiodobenzylguanidine (MIBG), has seen significant evolution in its applications over more than 25 years of experimental and clinical use. Initially developed for imaging adrenal medulla diseases, its application quickly expanded to include a wide range of tumors of neural crest origin due to its selective uptake and retention by these tumors. This expansion of use also led to exploration into the therapeutic potential of Iobenguane I-124, particularly with its high uptake in neuroendocrine tumors. Beyond oncology, Iobenguane has found new applications in cardiology, particularly in the assessment of cardiac sympathetic neuronal activity through MIBG scintigraphy, highlighting its importance in both diagnosing and understanding various heart conditions (Rufini & Shulkin, 2008).

Cardiology Applications In the field of cardiology, Iodine-123-metaiodobenzylguanidine (123I-MIBG) scintigraphy has been recognized as a valuable tool for evaluating the need for implantable cardioverter defibrillators (ICD) and assessing the response to cardiac resynchronization therapy (CRT) in heart failure patients. The technique provides insights into the functional status of the cardiac sympathetic nervous system, which plays a critical role in the pathophysiology of heart failure. The ability of 123I-MIBG scintigraphy to predict which patients may benefit most from ICD implantation or CRT represents a significant advance in personalized medicine for heart failure management (Stefanelli, Treglia, & Giordano, 2012).

Oncology and Neuroblastoma Treatment Iobenguane's role in oncology, specifically in the diagnosis and treatment of neuroblastoma, cannot be overstated. Its ability to mimic norepinephrine allows for the selective targeting of neuroendocrine cells, making it a potent diagnostic and therapeutic tool. High-dose Iobenguane I-124 treatments have been developed for advanced stages of neuroblastoma, illustrating the compound's adaptability and effectiveness in managing difficult-to-treat cancers. This therapeutic application underscores the importance of understanding the underlying mechanisms of Iobenguane uptake and storage in neuroblastoma cells, which has guided the development of optimized treatment protocols (Bruchelt et al., 1995).

Further Insights and Developments Research into the pharmacokinetics, biodistribution, and dosimetry of radioiodinated metaiodobenzylguanidine has provided further insights into improving the efficacy and safety of Iobenguane-based therapies. This includes exploring drug interactions, understanding cytotoxic effects, and improving whole-body dosimetry for treatment planning. Such developments are crucial for enhancing the effectiveness of Iobenguane I-124 therapies and reducing potential side effects, making treatments more personalized and patient-friendly (Wafelman, Hoefnagel, Maes, & Beijnen, 1994).

Propriétés

Numéro CAS

119159-02-3

Formule moléculaire

C8H10IN3

Poids moléculaire

272.09 g/mol

Nom IUPAC

2-[(3-(124I)iodanylphenyl)methyl]guanidine

InChI

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-3

Clé InChI

PDWUPXJEEYOOTR-JMWSGNKWSA-N

SMILES isomérique

C1=CC(=CC(=C1)[124I])CN=C(N)N

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

SMILES canonique

C1=CC(=CC(=C1)I)CN=C(N)N

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iobenguane i-124
Reactant of Route 2
Reactant of Route 2
Iobenguane i-124
Reactant of Route 3
Reactant of Route 3
Iobenguane i-124
Reactant of Route 4
Reactant of Route 4
Iobenguane i-124
Reactant of Route 5
Reactant of Route 5
Iobenguane i-124
Reactant of Route 6
Reactant of Route 6
Iobenguane i-124

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.